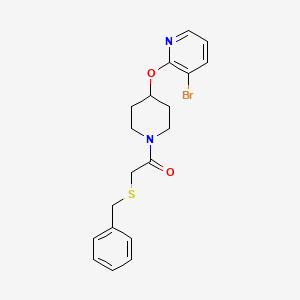
2-(Benzylthio)-1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Benzylthio)-1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)ethanone is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of multiple functional groups, including a benzylthio group, a bromopyridine moiety, and a piperidine ring, makes it a versatile molecule for various chemical reactions and biological interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)ethanone typically involves multiple steps:
-
Formation of the Benzylthio Intermediate: : The initial step involves the synthesis of the benzylthio intermediate. This can be achieved by reacting benzyl chloride with sodium thiolate in an appropriate solvent such as dimethylformamide (DMF) under reflux conditions.
-
Coupling with Piperidine: : The benzylthio intermediate is then reacted with 4-hydroxypiperidine in the presence of a base like potassium carbonate (K2CO3) to form the piperidine derivative.
-
Introduction of the Bromopyridine Group: : The final step involves the introduction of the 3-bromopyridine group. This can be done through a nucleophilic substitution reaction where the piperidine derivative is reacted with 3-bromopyridine in the presence of a suitable catalyst such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.
化学反应分析
Types of Reactions
Oxidation: The benzylthio group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the bromopyridine group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines or thiols, often in the presence of a base or a catalyst
Major Products
Sulfoxides and Sulfones: From oxidation of the benzylthio group
Alcohols: From reduction of the carbonyl group
Substituted Pyridines: From nucleophilic substitution of the bromopyridine group
科学研究应用
2-(Benzylthio)-1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions due to its complex structure and potential biological activity.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, providing a scaffold for further functionalization.
Biological Studies: Its interactions with various biological targets can be studied to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It may be used in the development of new materials or as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 2-(Benzylthio)-1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)ethanone is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The benzylthio group may facilitate binding to thiol-containing enzymes, while the bromopyridine moiety could interact with aromatic residues in protein binding sites. The piperidine ring may enhance the compound’s ability to cross biological membranes, increasing its bioavailability.
相似化合物的比较
Similar Compounds
2-(Benzylthio)-1-(4-piperidinyl)ethanone: Lacks the bromopyridine group, making it less versatile in terms of chemical reactivity.
1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)ethanone: Lacks the benzylthio group, which may reduce its potential interactions with thiol-containing enzymes.
2-(Benzylthio)-1-(4-((2-bromopyridin-3-yl)oxy)piperidin-1-yl)ethanone: Similar structure but with a different substitution pattern on the pyridine ring, which could alter its biological activity.
Uniqueness
The unique combination of functional groups in 2-(Benzylthio)-1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)ethanone provides a versatile platform for chemical modifications and potential biological interactions. Its structure allows for multiple types of chemical reactions, making it a valuable compound for research and development in various scientific fields.
属性
IUPAC Name |
2-benzylsulfanyl-1-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O2S/c20-17-7-4-10-21-19(17)24-16-8-11-22(12-9-16)18(23)14-25-13-15-5-2-1-3-6-15/h1-7,10,16H,8-9,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZYIPYJQHPQOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)CSCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4,4,4-trifluorobutanamide](/img/structure/B2851256.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2851257.png)
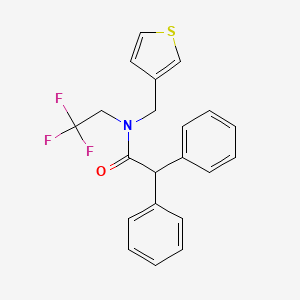
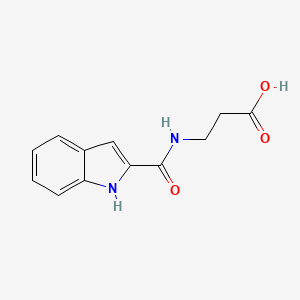
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2851262.png)
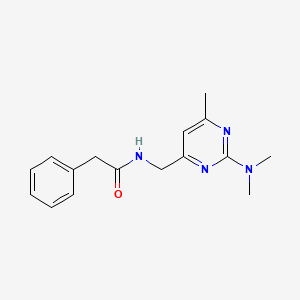

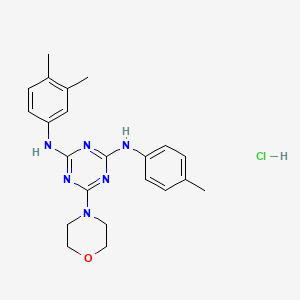
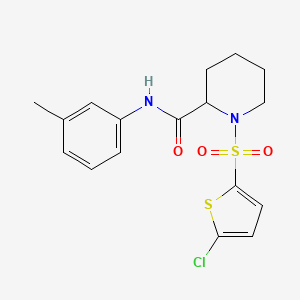

![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2851272.png)
![Methyl 3-(but-2-ynamido)-3-[4-(trifluoromethoxy)phenyl]propanoate](/img/structure/B2851275.png)
![N-(benzo[d]thiazol-2-yl)-2-((5-((1-methyl-1H-pyrrol-2-yl)methyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2851276.png)
![1-(3-chlorophenyl)-4-[3-(2-methylpropoxy)propyl]piperazine](/img/structure/B2851277.png)
